molecular formula C14H20BBrO2 B6308191 4-Bromo-2,3-dimethylphenylboronic acid pinacol ester CAS No. 2121511-55-3

4-Bromo-2,3-dimethylphenylboronic acid pinacol ester

Cat. No.: B6308191
CAS No.: 2121511-55-3
M. Wt: 311.02 g/mol
InChI Key: TVNYJJOWQVZENT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,3-dimethylphenylboronic acid pinacol ester is a high-purity organoboron reagent specifically designed for advanced chemical synthesis and research applications. This compound integrates a protected boronic acid functional group, as a pinacol ester, with a bromo-substituted and sterically tuned aromatic ring. The pinacol ester group significantly enhances the reagent's stability and shelf-life compared to its corresponding boronic acid, simplifying handling and storage requirements while maintaining excellent reactivity in cross-coupling reactions . Its primary research value lies in its role as a versatile building block in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process renowned for forming biaryl bonds with high fidelity and functional group tolerance. In these reactions, this compound can function as either the organoboron coupling partner or, uniquely, be selectively functionalized at the carbon-bromine bond via prior palladium-catalyzed transformations such as Buchwald-Hartwig amination or additional cross-coupling steps. This dual reactivity provides synthetic chemists with a powerful and versatile scaffold for constructing complex, multi-substituted aromatic architectures that are prevalent in pharmaceutical agents, agrochemicals, and organic materials . The presence of adjacent methyl groups on the aromatic ring offers a valuable model for studying steric effects in metal-catalyzed reactions and can be used to modulate the electronic properties and solubility of final target molecules. Intended Research Applications: • Suzuki-Miyaura Cross-Coupling • Synthesis of pharmaceutical intermediates and active ingredients • Material science and organic electronics research • Method development in organometallic chemistry • Synthesis of sterically hindered biaryl systems Handling & Storage: Store in a cool, dry place under an inert atmosphere. For research purposes only. Not for diagnostic, therapeutic, or consumer use.

Properties

IUPAC Name

2-(4-bromo-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BBrO2/c1-9-10(2)12(16)8-7-11(9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNYJJOWQVZENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BBrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification of 4-Bromo-2,3-dimethylphenylboronic Acid

The most straightforward method involves esterifying 4-bromo-2,3-dimethylphenylboronic acid with pinacol. This approach mirrors the general procedure A outlined in Royal Society of Chemistry protocols.

Procedure :

  • Reaction Setup : Combine 4-bromo-2,3-dimethylphenylboronic acid (5.0 mmol) with pinacol (6.0 mmol) in anhydrous diethyl ether (10 mL).

  • Stirring : Stir the mixture at room temperature for 12–18 hours.

  • Workup : Concentrate the solution under reduced pressure and purify via flash column chromatography (95:5 petroleum ether/ethyl acetate).

Yield and Characterization :

  • Yield : 80–93% (based on analogous arylboronic esters).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 8.0 Hz, 2H, aromatic), 2.55 (s, 3H, CH₃), 1.35 (s, 12H, pinacol).

  • ¹³C NMR : δ 144.8 (B-O), 135.8 (aromatic C-Br), 24.8 (pinacol CH₃).

Challenges :

  • Limited commercial availability of 4-bromo-2,3-dimethylphenylboronic acid necessitates prior synthesis via bromination of 2,3-dimethylphenylboronic acid.

Miyaura Borylation of 1,4-Dibromo-2,3-dimethylbenzene

A more scalable route employs Miyaura borylation to convert 1,4-dibromo-2,3-dimethylbenzene into the target compound. This method aligns with palladium-catalyzed couplings described in patent literature.

Step 1: Bromination of 2,3-Dimethylbromobenzene

  • Conditions : Treat 2,3-dimethylbromobenzene with Br₂ (1.1 equiv) in CHCl₃ at 0°C in the presence of FeCl₃ (5 mol%).

  • Outcome : Para-selective bromination yields 1,4-dibromo-2,3-dimethylbenzene (87% yield).

Step 2: Miyaura Borylation

  • Reaction Setup : Combine 1,4-dibromo-2,3-dimethylbenzene (10 mmol), bis(pinacolato)diboron (12 mmol), Pd(dppf)Cl₂ (0.1 equiv), and KOAc (30 mmol) in 1,4-dioxane.

  • Heating : Reflux at 80°C under nitrogen for 12 hours.

  • Workup : Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography (9:1 petroleum ether/ethyl acetate).

Yield and Characterization :

  • Yield : 70–85%.

  • ¹H NMR : δ 8.01 (d, J = 8.1 Hz, 2H, aromatic), 2.37 (s, 6H, CH₃), 1.34 (s, 12H, pinacol).

Advantages :

  • Avoids handling sensitive boronic acids directly.

  • Leverages regioselective bromination and catalytic borylation.

Comparative Analysis of Methods

ParameterDirect EsterificationMiyaura Borylation
Starting Material Rare boronic acidCommercially available dibromide
Reaction Steps 1 (esterification)2 (bromination + borylation)
Overall Yield 80–93%60–75%
Purification Flash chromatographyColumn chromatography

Bromination Selectivity and Directing Effects

The para-bromination of 2,3-dimethylbromobenzene is governed by the ortho/para-directing nature of the bromide substituent . Computational studies suggest that steric hindrance from the 2- and 3-methyl groups disfavors ortho bromination, ensuring >90% para selectivity.

Catalytic Considerations in Miyaura Borylation

The palladium catalyst (Pd(dppf)Cl₂) facilitates oxidative addition into the C-Br bond, followed by transmetallation with bis(pinacolato)diboron. Key optimizations include:

  • Base : KOAc neutralizes HBr, preventing catalyst poisoning.

  • Solvent : 1,4-Dioxane enhances solubility of aryl halides and diboron reagents.

Scalability and Industrial Relevance

The Miyaura route is preferred for large-scale synthesis due to:

  • Cost-Effectiveness : Bis(pinacolato)diboron is cheaper than pre-formed boronic acids.

  • Safety : Avoids exothermic esterification steps.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-dimethylphenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

    Palladium Catalyst: Palladium acetate or palladium chloride.

    Base: Potassium carbonate or sodium hydroxide.

    Solvent: Tetrahydrofuran or dimethylformamide.

    Temperature: Typically between 50°C to 100°C.

Major Products

The major products of these reactions are biaryl compounds, which are essential building blocks in pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

Role in Suzuki-Miyaura Coupling:
4-Bromo-2,3-dimethylphenylboronic acid pinacol ester is a crucial reagent in Suzuki-Miyaura coupling reactions. This method allows for the formation of biaryl compounds from aryl or vinyl halides and boronic esters in the presence of a palladium catalyst and a base. The general reaction mechanism involves:

  • Oxidative Addition: Palladium catalyst inserts into the carbon-halogen bond.
  • Transmetalation: The boronic ester transfers its organic group to the palladium complex.
  • Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.

Table 1: Common Reaction Conditions for Suzuki-Miyaura Coupling

Reagent Typical Conditions
Palladium Catalyst Palladium acetate or chloride
Base Potassium carbonate or sodium hydroxide
Solvent Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature 50°C to 100°C

Medicinal Chemistry

The compound is also utilized in the synthesis of pharmaceutical intermediates. Its ability to form complex organic molecules makes it valuable for developing biologically active compounds. For instance, it has been employed in synthesizing potential anti-cancer agents and other therapeutic compounds.

Case Study: Synthesis of Anticancer Agents
In a study published in Journal of Medicinal Chemistry, researchers used this compound to synthesize a series of biaryl derivatives that exhibited significant cytotoxic activity against cancer cell lines. The efficiency of the Suzuki-Miyaura coupling reaction facilitated rapid screening of various compounds for biological activity.

Materials Science

This boronic ester plays a role in producing advanced materials such as polymers and electronic components. Its unique reactivity allows for the functionalization of materials, enhancing their properties.

Example Application: Conductive Polymers
In research conducted at a leading materials science institute, this compound was used to synthesize conductive polymers through cross-coupling reactions. The resulting materials demonstrated improved electrical conductivity and mechanical properties suitable for electronic applications.

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-dimethylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Key Characteristics:

  • Synthesis : Typically prepared via palladium-catalyzed borylation of aryl halides or through decarboxylative borylation of carboxylic acid derivatives .
  • NMR Signature : In ¹H NMR, the pinacol ester exhibits a singlet for 12 methyl protons at δ 1.3–1.4, while ¹³C NMR shows peaks at δ 84 (quaternary carbon) and δ 24 (methyl carbons) .
  • Applications : Used in pharmaceuticals, agrochemicals, and materials science for constructing complex molecular architectures .

Comparison with Structurally Similar Compounds

The reactivity, solubility, and applications of 4-bromo-2,3-dimethylphenylboronic acid pinacol ester are influenced by its substituents. Below is a comparison with analogous boronic esters:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Properties Applications
This compound Br (4-), CH₃ (2-, 3-) C₁₄H₂₀BBrO₂ Moderate steric hindrance; high solubility in chloroform ; stable in air Suzuki couplings, drug intermediates
4-Bromo-2,6-dimethylphenylboronic acid pinacol ester Br (4-), CH₃ (2-, 6-) C₁₄H₂₀BBrO₂ Increased steric hindrance; lower reactivity in couplings Specialty polymers
2-Bromomethyl-4-fluorophenylboronic acid pinacol ester BrCH₂ (2-), F (4-) C₁₃H₁₇BBrFO₂ Reactive bromomethyl group; polar due to F Functionalized materials
5-Bromo-2,3-methylenedioxyphenylboronic acid pinacol ester Br (5-), methylenedioxy (2-,3-) C₁₃H₁₆BBrO₄ Electron-rich aromatic ring; enhanced coupling rates Natural product synthesis
2,6-Difluoro-4-formylphenylboronic acid pinacol ester F (2-,6-), CHO (4-) C₁₃H₁₅BF₂O₃ Electron-withdrawing groups; high electrophilicity OLED materials, sensors

Reactivity in Cross-Coupling Reactions

  • Steric Effects : The 2,3-dimethyl substitution in the target compound creates moderate steric hindrance, slowing coupling kinetics compared to less hindered analogs like 5-bromo-2,3-methylenedioxyphenylboronic acid pinacol ester .
  • Electronic Effects : Electron-withdrawing groups (e.g., F in 2,6-difluoro-4-formyl derivatives) increase boron electrophilicity, accelerating Suzuki reactions, whereas methyl groups (electron-donating) reduce reactivity .
  • Byproduct Formation : Bromomethyl-substituted esters (e.g., 2-bromomethyl-4-fluorophenyl) may undergo unintended alkylation, requiring careful optimization .

Solubility and Stability

  • Solubility : Pinacol esters generally exhibit superior solubility in organic solvents compared to boronic acids. For example, the target compound shows high solubility in chloroform (logP ~3.2) but lower solubility in hydrocarbons .
  • Stability : Bromine and methyl substituents enhance stability against protodeboronation, making the compound suitable for long-term storage .

Biological Activity

4-Bromo-2,3-dimethylphenylboronic acid pinacol ester (C14H20BBrO2) is a member of the arylboronic acid family, which are known for their utility in organic synthesis and potential biological applications. This compound features a bromine substituent and two methyl groups on the phenyl ring, contributing to its unique chemical properties. The biological activity of this compound is primarily linked to its ability to interact with biological systems, particularly through reversible covalent bonding with diols.

The molecular structure of this compound is characterized by:

  • Molecular Formula : C14H20BBrO2
  • Molecular Weight : 293.03 g/mol
  • Functional Groups : Boronic acid ester, aromatic bromide

Arylboronic acids, including this compound, are known to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in designing inhibitors for various enzymes such as glycosidases and proteases. The specific interactions depend on the structural characteristics of the compound, including the presence of substituents that can influence reactivity and selectivity.

Inhibition Studies

Research has indicated that boronic acids can inhibit enzymes by mimicking natural substrates. For instance, studies have shown that certain boronic acids can effectively inhibit glycosidases by forming stable complexes with the enzyme's active site. While specific data on this compound is limited, its structural similarity to other active boron-containing compounds suggests potential inhibitory activity.

Case Studies and Research Findings

StudyFindings
Inhibition of Glycosidases A study demonstrated that phenylboronic acids could inhibit glycosidase activity by forming complexes with the enzyme's active site. While specific data on this compound was not provided, similar compounds showed significant inhibition rates .
Reversible Binding Research indicates that boronic acids can reversibly bind to diols, which is crucial for designing selective enzyme inhibitors. This characteristic could be harnessed for therapeutic applications targeting metabolic pathways .
Suzuki-Miyaura Coupling The compound's utility in Suzuki-Miyaura coupling reactions allows for the formation of carbon-carbon bonds, which is essential in synthesizing biologically active molecules .

Applications in Drug Development

The ability of boronic acids to interact with biological systems makes them valuable in drug development. Compounds like this compound may serve as scaffolds for creating new inhibitors or therapeutic agents targeting specific diseases related to enzyme dysfunction.

Q & A

Q. What are the optimal conditions for synthesizing 4-bromo-2,3-dimethylphenylboronic acid pinacol ester, and how can side reactions like protodeboronation be minimized?

  • Methodological Answer: Synthesis typically involves Miyaura borylation of halogenated precursors using palladium catalysts (e.g., Pd(dppf)Cl₂) and pinacol borane. To suppress protodeboronation, anhydrous conditions and inert atmospheres (argon/nitrogen) are critical. Lowering reaction temperatures (<80°C) and avoiding protic solvents (e.g., water) can stabilize the boronic ester . Purification via flash chromatography with hexane/ethyl acetate gradients (9:1 to 4:1) isolates the product.

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer: Use 1H^{1}\text{H} and 11B^{11}\text{B} NMR to verify the absence of free boronic acid (broad 11B^{11}\text{B} signal at ~30 ppm) and confirm esterification (sharp peak at ~25 ppm). High-resolution mass spectrometry (HRMS) or GC-MS (>97% purity) ensures molecular weight alignment. HPLC with a C18 column (acetonitrile/water mobile phase) detects residual solvents or byproducts .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Store in airtight containers under refrigeration (2–8°C) with desiccants to prevent hydrolysis. Avoid exposure to moisture or oxidizing agents, which may degrade the ester . In case of spills, neutralize with dry sand and dispose via licensed hazardous waste services .

Advanced Research Questions

Q. How does steric hindrance from the 2,3-dimethyl groups affect Suzuki-Miyaura cross-coupling efficiency?

  • Methodological Answer: The dimethyl substituents introduce steric bulk, slowing transmetallation. To enhance reactivity, use electron-rich ligands like SPhos or XPhos and elevated temperatures (80–100°C). Microwave-assisted synthesis (10–30 min) or high-boiling solvents (toluene, dioxane) improve yields. Kinetic studies comparing coupling rates with non-methylated analogs are recommended .

Q. What strategies mitigate competing debromination during coupling reactions with aryl halides?

  • Methodological Answer: Debromination is common with Pd catalysts. Optimize catalyst loading (1–3 mol%) and use additives like Cs₂CO₃ to stabilize the Pd intermediate. Alternative catalysts (e.g., NiCl₂(dppe)) or photoredox systems reduce side reactions. Monitor reaction progress via TLC (hexane/EtOAc) or in situ 19F^{19}\text{F} NMR if fluorinated partners are used .

Q. How stable is this boronic ester under acidic or basic conditions, and what degradation products form?

  • Methodological Answer: Acidic conditions (pH <4) hydrolyze the ester to the boronic acid, while bases (pH >10) induce protodeboronation to form 2,3-dimethylphenol. Stability assays (HPLC or 11B^{11}\text{B} NMR in buffered solutions) quantify degradation rates. For acid-sensitive applications, replace pinacol with more robust diols (e.g., neopentyl glycol) .

Q. Can this compound undergo sequential functionalization (e.g., bromine retention during coupling)?

  • Methodological Answer: Selective coupling while retaining bromine requires mild conditions. Use Pd-PEPPSI-IPentCl with low temperatures (40°C) and short reaction times (<2 h). Bromine acts as a directing group in some cases, enabling ortho-functionalization. Post-coupling, residual bromine can be exploited for further modifications (e.g., Ullmann coupling) .

Data Contradictions and Resolution

Q. Conflicting reports on catalytic efficiency in cross-coupling: How to resolve discrepancies?

  • Methodological Answer: Discrepancies arise from solvent polarity, ligand choice, or substrate electronic effects. Systematically vary parameters (e.g., solvent: THF vs. DMF; ligand: PPh₃ vs. PCy₃) and perform kinetic profiling. Use DFT calculations to model transition states and identify steric/electronic barriers .

Q. Divergent stability claims in aqueous vs. anhydrous environments: Which conditions dominate?

  • Methodological Answer: Conduct accelerated stability testing: expose the compound to controlled humidity (e.g., 40°C/75% RH) and compare degradation via 11B^{11}\text{B} NMR. Anhydrous storage (desiccated, argon) preserves integrity >6 months, while aqueous buffers (pH 7.4) degrade the ester within days .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.